methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate
Description
Methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate is a synthetic organic compound featuring a benzimidazole core linked via a thioacetyl-carbohydrazonoyl bridge to a methyl benzoate ester. The benzimidazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial, antiviral, and anticancer agents . The carbohydrazonoyl linkage adds conformational flexibility and may participate in chelation or redox processes. The methyl benzoate ester improves solubility in organic solvents, facilitating synthetic manipulation .
For instance, the compound could be synthesized via a multi-step process involving:
Benzimidazole formation: Condensation of o-phenylenediamine with a thioacetic acid derivative.
Carbohydrazonoyl coupling: Reaction with a hydrazine derivative to form the carbohydrazonoyl bridge.
Esterification: Attachment of the methyl benzoate group under acidic or basic conditions .
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-17(24)13-8-6-12(7-9-13)10-19-22-16(23)11-26-18-20-14-4-2-3-5-15(14)21-18/h2-10H,11H2,1H3,(H,20,21)(H,22,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYYLYORMMQNCU-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and various biological activities, supported by empirical data from recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with hydrazones derived from benzimidazole and thioacetylation. The detailed synthetic route can be outlined as follows:
- Formation of Benzimidazole Derivative :
- Reaction of 2-methylbenzimidazole with thioacetic acid to form the thioacetyl derivative.
- Hydrazone Formation :
- Condensation of the thioacetyl derivative with carbonohydrazide to form the hydrazone.
- Final Esterification :
- Esterification with methyl benzoate to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole moieties exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of benzimidazole showed potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the thioacetyl group in this compound enhances its lipophilicity, facilitating better penetration into bacterial membranes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines by disrupting microtubule dynamics, similar to other known antimitotic agents . This effect is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
The proposed mechanism of action involves:
- Inhibition of Microtubule Formation : The compound binds to tubulin, preventing polymerization into microtubules, which is crucial for mitosis.
- Induction of Oxidative Stress : It may also induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels that trigger apoptotic pathways.
Data Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Active against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Mechanism | Inhibits microtubule formation; induces oxidative stress |
Case Studies
- Antibacterial Study : A recent study assessed the antibacterial efficacy of various benzimidazole derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
- Anticancer Research : In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (70% at 50 µM), suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure distinguishes it from related derivatives.
Table 1: Structural and Functional Comparison
Key Comparisons :
Core Heterocycle: Quinoline (C1–C7): Exhibits planar aromaticity for DNA intercalation, often used in antimalarials and chemotherapeutics . Benzimidazole (Target Compound): Smaller heterocycle with nitrogen atoms enabling hydrogen bonding; widely used in antiparasitics (e.g., albendazole) .
Linker Groups: Piperazine (C1–C7): Enhances water solubility and bioavailability . Carbohydrazonoyl (Target Compound): May act as a chelating agent for metal ions or participate in redox reactions, useful in catalytic or antioxidant applications.
Halogenated Aryl Groups (C2–C4): Electron-withdrawing substituents (Br, Cl, F) in C2–C4 enhance stability and lipophilicity, favoring membrane penetration .
Applications: C1–C7: Optimized for anticancer activity via quinoline’s DNA interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
